molecular formula C11H17N5 B11728353 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11728353
M. Wt: 219.29 g/mol
InChI Key: HLEUPKMFYJRSOT-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones. This reaction can be carried out under various conditions, including the use of solvents like ethanol or THF and catalysts such as Amberlyst-70 . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(9(2)13-16)7-12-11-5-6-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14)

InChI Key

HLEUPKMFYJRSOT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C

Origin of Product

United States

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